4-Isocyanatobenzoyl chloride
Overview
Description
4-Isocyanatobenzoyl chloride is an aromatic isocyanatocarboxylic acid chloride with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 g/mol . It is a light yellow crystalline mass with a melting point of 36-38°C and a boiling point of 54-55°C at 0.07 mm Hg . This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
As an isocyanate, it is known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
4-Isocyanatobenzoyl chloride, being an isocyanate, reacts with compounds containing active hydrogen atoms. This reaction typically results in the formation of a covalent bond between the nitrogen atom of the isocyanate group and the hydrogen atom of the compound .
Biochemical Pathways
It is known that isocyanates can participate in various chemical reactions, leading to the formation of a wide range of products .
Pharmacokinetics
Due to its reactivity, it is expected to rapidly react in biological systems, potentially affecting its bioavailability .
Result of Action
Due to its reactivity, it can potentially cause cellular damage by reacting with biological molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of compounds with active hydrogen atoms can influence the action, efficacy, and stability of this compound. For instance, higher temperatures and the presence of active hydrogen atoms can increase its reactivity .
Preparation Methods
4-Isocyanatobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoic acid with phosgene. The reaction proceeds as follows:
Reaction of 4-aminobenzoic acid with phosgene: This reaction produces 4-isocyanatobenzoic acid chloride.
Reaction conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
4-Isocyanatobenzoyl chloride undergoes various chemical reactions, including:
Substitution reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition reactions: It can undergo addition reactions with compounds containing active hydrogen atoms.
Polymerization reactions: It can be used in the synthesis of polymers, particularly in the formation of polyurethanes.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, and polyurethanes.
Scientific Research Applications
4-Isocyanatobenzoyl chloride has several scientific research applications:
Biology: It is used in the synthesis of compounds that can be used in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
4-Isocyanatobenzoyl chloride can be compared with other similar compounds such as:
3-Isocyanatobenzoyl chloride: This compound has a similar structure but with the isocyanate group in the meta position instead of the para position.
4-Isothiocyanatobenzoyl chloride: This compound has a similar structure but with an isothiocyanate group (-N=C=S) instead of an isocyanate group.
The uniqueness of this compound lies in its specific reactivity and the position of the isocyanate group, which influences its chemical behavior and applications.
Properties
IUPAC Name |
4-isocyanatobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXYEMZTQVSTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369849 | |
Record name | 4-Isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3729-21-3 | |
Record name | 4-Isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isocyanatobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Isocyanatobenzoyl chloride utilized in the synthesis of complex molecules?
A1: this compound serves as a vital building block in synthesizing complex molecules, particularly in polyurethane chemistry.
Q2: What are the challenges in working with this compound, and how are they addressed?
A2: While highly useful, working with this compound presents some challenges:
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